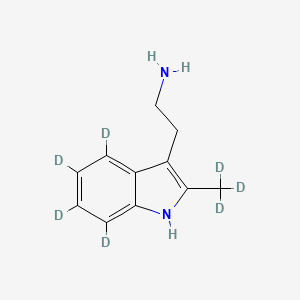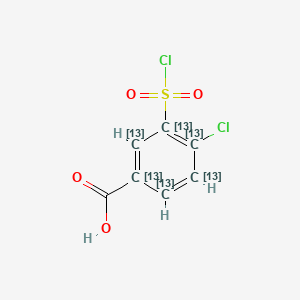
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound characterized by the presence of chlorine and sulfonyl groups attached to a cyclohexa-1,3,5-triene ring. This compound is notable for its isotopic labeling with carbon-13, which makes it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves multiple steps, starting from a suitably substituted benzene derivative. The chlorination and sulfonylation reactions are carried out under controlled conditions to ensure the selective introduction of chlorine and sulfonyl groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The use of isotopically labeled carbon-13 requires specialized facilities to incorporate the isotope efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: The compound’s isotopic labeling makes it useful in tracing metabolic pathways and studying enzyme interactions.
Medicine: It can be used in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is employed in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-chlorosulfonylbenzoic acid: Similar in structure but lacks the isotopic labeling.
4-chloro-3-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfonyl group.
4-chloro-3-nitrobenzoic acid: Features a nitro group instead of a sulfonyl group.
Uniqueness
The uniqueness of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which provides valuable insights into chemical and biological processes that are not possible with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
Propiedades
Fórmula molecular |
C7H4Cl2O4S |
|---|---|
Peso molecular |
261.03 g/mol |
Nombre IUPAC |
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
LYBQQYNSZYSUMT-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(=O)O)S(=O)(=O)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


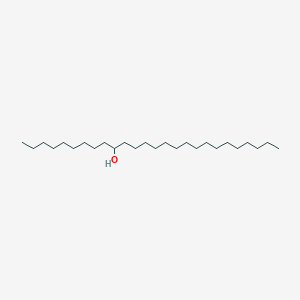
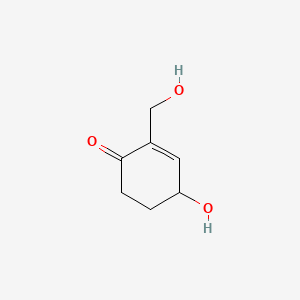
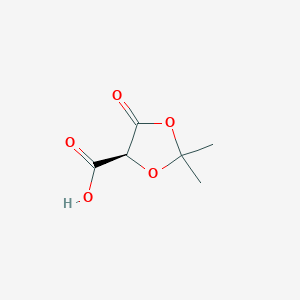
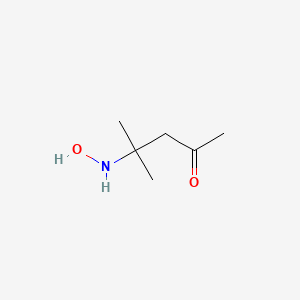

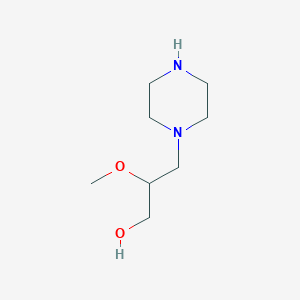
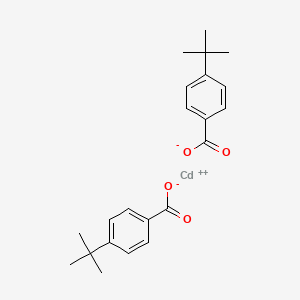
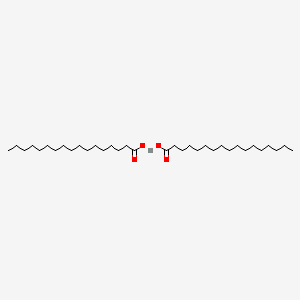
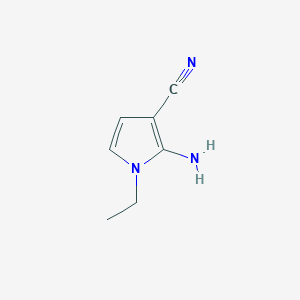
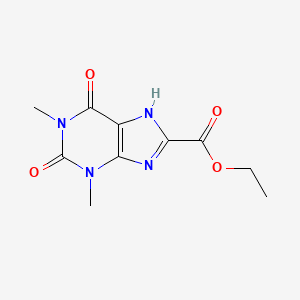
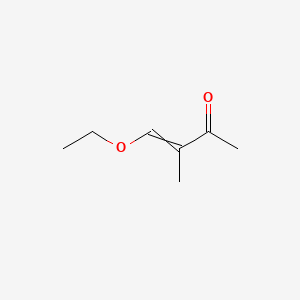
![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
